molecular formula C11H15ClF3NO B2455946 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride CAS No. 2044834-85-5

3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride

Cat. No. B2455946
CAS RN: 2044834-85-5
M. Wt: 269.69
InChI Key: IHSNIMALZHJFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride, also known as BTF, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 285.75 g/mol. BTF is a potent and selective inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in regulating various cellular processes, including cell motility, cell signaling, and protein degradation.

Mechanism of Action

3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride acts as a selective inhibitor of HDAC6 by binding to the active site of the enzyme and blocking its deacetylase activity. This leads to the accumulation of acetylated proteins, including tubulin, and the disruption of microtubule dynamics. This compound has been shown to have a higher potency and selectivity towards HDAC6 compared to other HDAC isoforms, making it a valuable tool for investigating the role of HDAC6 in various cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell migration and invasion by disrupting microtubule dynamics and reducing the expression of genes involved in these processes. In neurons, this compound has been shown to enhance axonal growth and regeneration by promoting the acetylation of microtubules and stabilizing the cytoskeleton. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride in lab experiments is its high potency and selectivity towards HDAC6. This allows for the specific targeting of HDAC6 and the investigation of its role in various cellular processes. However, a limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride in scientific research. One potential application is in the development of new cancer therapies that target HDAC6 and disrupt microtubule dynamics. This compound could also be used to investigate the role of HDAC6 in other cellular processes, such as autophagy and protein degradation. Furthermore, this compound could be used in combination with other HDAC inhibitors to achieve synergistic effects and enhance therapeutic efficacy.

Synthesis Methods

3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of benzylamine with 3,3,3-trifluoro-2-hydroxypropanal in the presence of a catalyst to form the intermediate product 3-(benzylamino)-1,1,1-trifluoropropan-2-ol. This intermediate is then treated with thionyl chloride to generate the final product, this compound.

Scientific Research Applications

3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride has been extensively used in scientific research to investigate the role of HDAC6 in various cellular processes. HDAC6 is known to regulate the acetylation status of tubulin, a major component of the cytoskeleton, which is essential for cell motility and intracellular transport. This compound has been shown to inhibit the deacetylation of tubulin by HDAC6, leading to the accumulation of acetylated tubulin and the disruption of microtubule dynamics. This effect has been implicated in the inhibition of cancer cell migration and invasion, as well as the enhancement of neuronal survival and regeneration.

properties

IUPAC Name

3-(benzylamino)-1,1,1-trifluorobutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO.ClH/c1-8(10(16)11(12,13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,15-16H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNIMALZHJFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.